molecular formula C8H12N2O3 B043217 5-Sec-butylbarbituric acid CAS No. 14077-79-3

5-Sec-butylbarbituric acid

Cat. No. B043217
CAS RN: 14077-79-3
M. Wt: 184.19 g/mol
InChI Key: JIHUPMYFIGUZLS-UHFFFAOYSA-N
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Description

5-Sec-butylbarbituric acid is a biochemical used for proteomics research . It is also known as Talbutal or 5-allyl-5-sec-butylbarbituric acid, which is a barbiturate with a short to intermediate duration of action .


Molecular Structure Analysis

The molecular formula of 5-Sec-butylbarbituric acid is C11H16N2O3 . The molecular weight is 224.2563 . The IUPAC Standard InChI is InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3, (H2,12,13,14,15,16) .

Scientific Research Applications

Crystal Structures and Solid State Properties

  • Sec-butylbarbituric acid exhibits properties relevant to crystallography and solid-state chemistry. Studies have shown that crystals of certain barbituric acids, like amobarbital and related compounds, have structures that closely resemble sec-butylbarbituric acid. This highlights the importance of chain length and substituent effects in determining crystal structures of barbiturates (Pawley & Yeats, 1969).

Enzyme Interaction and Binding Properties

  • Sec-butylbarbituric acid and its derivatives have been found to interact with enzymes and enhance the binding of certain neurotransmitters. For instance, studies show that anesthetic and convulsant barbiturates, including sec-butylbarbituric acid derivatives, enhance GABA binding to brain synaptosomal membranes (Willow & Johnston, 1981).

Metabolic Studies

  • Investigations into the metabolic fate of sec-butylbarbituric acid reveal insights into how these compounds are processed in biological systems. The identification and characterization of metabolites, like secodiol and hydroxysecobarbital, provide valuable information for pharmacokinetic studies (Waddell, 1965).

Biochemical and Pharmacological Studies

  • Sec-butylbarbituric acid derivatives have been studied for their biochemical and pharmacological properties. These studies include investigations into anesthetic potency, acute toxicity, and specific molecular interactions, which contribute to our understanding of how these compounds affect biological systems (Christensen & Lee, 1973).

Neurological and Anticonvulsive Effects

  • Research has explored the effects of sec-butylbarbituric acid derivatives on neurological functions and their potential anticonvulsive properties. These studies contribute to the understanding of how these compounds can influence brain activity and potentially be used in treating conditions like epilepsy (Getova & Moyanova, 1988).

Applications in Chemistry and Materials Science

  • Beyond pharmacological uses, barbituric acid derivatives, including sec-butylbarbituric acid, have applications in areas like materials science and industrial chemistry. Their roles in forming dyes, pigments, photosensitizers, and thermosensitive materials showcase their versatility in various fields (Sans & Chozas, 1988).

properties

IUPAC Name

5-butan-2-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-4(2)5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHUPMYFIGUZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872979
Record name 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Sec-butylbarbituric acid

CAS RN

14077-79-3, 73256-34-5
Record name NSC27275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC21064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

110 mL of anhydrous ethanol was reacted with 7.72 g of sodium metal. Subsequently 17.6 g (0.1 mol) of dimethyl secbutylmalonate was added, followed (after about 5 minutes) by urea (6.72 g). The reaction mixture was refluxed for 15 hours and 60 mL of ethanol was distilled off. 200 mL of water was added to the residue followed by 20 mL of concentrated sulfuric acid. Precipitated crystals were filtered off. The product was then recrystallized from water to yield 8 g of colorless crystals.
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
7.72 g
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CM WATKINS, RW WALLINGTON - pubs.rsc.org
P-methyl-y-ethylpentane-py-diol] shows that both alkyl groups are mobile; the former substance, however, yields mainly y-methyl-yethylpentane-p-one, whereas the latter gives chiefly …
Number of citations: 2 pubs.rsc.org
R Vardanyan, V Hruby - 2006 - books.google.com
Synthesis of Essential Drugs describes methods of synthesis, activity and implementation of diversity of all drug types and classes. With over 2300 references, mainly patent, for the …
Number of citations: 381 books.google.com
WHO Expert Committee on Drug Dependence… - 1987 - apps.who.int
0n Drug DependenEE Page 1 This report contains the collective views of an international group of experts and does not necessarily represent the decisions or the stated policy of the …
Number of citations: 5 apps.who.int
MH Abraham, WE Acree Jr - International journal of pharmaceutics, 2005 - Elsevier
Partition coefficients for compounds (solutes) from water to isopropyl myristate, IPM, have been obtained from the literature, either as directly determined partition coefficients or from …
Number of citations: 50 www.sciencedirect.com
DRSJ COYLE - 2.cpsm.mb.ca
Background: 1. In 1975, Dr. Stephen John Coyle graduated from Newcastle Upon Tyne University Medical School, England. He completed his medical education and training in the …
Number of citations: 4 2.cpsm.mb.ca
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
E Salah - 1999 - repository.library.carleton.ca
Khat (Catha edulis) is a green leafy plant that is traditionally chewed for its mainly mild stimulant effects throughout East Africa and the Arabian Peninsula since the l lth century. Khat …
Number of citations: 1 repository.library.carleton.ca
H ISBELL, TL CHRUSCIEL - ncbi.nlm.nih.gov
… acid 5-allyl-5-n-butylbarbituric acid 5-allyl-5-sec-butylbarbituric acid (talbutal*) 5-allyl-5-(2-… 5-(2'-bromoallyl)-5-sec-butylbarbituric acid S 163 5-(2-bromoallyl)-5-isopropylbarbituric acid …
Number of citations: 2 www.ncbi.nlm.nih.gov
WE Bacon - 1950 - Indiana University
Number of citations: 0
ZD Raikov, CHEMISHE. BV… - DOKLADI NA …, 1974 - … 1 RUE 15 NOEMVRI, 1040 SOFIA …
Number of citations: 0

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